molecular formula C7H7NO2 B1607272 Allyl 2-cyanoacrylate CAS No. 7324-02-9

Allyl 2-cyanoacrylate

Cat. No.: B1607272
CAS No.: 7324-02-9
M. Wt: 137.14 g/mol
InChI Key: ITCZEZQMUWEPQP-UHFFFAOYSA-N
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Description

Allyl 2-cyanoacrylate: is a member of the cyanoacrylate family, which is known for its rapid adhesive properties. This compound is characterized by the presence of an allyl group attached to the cyanoacrylate structure, which enhances its thermal stability and adhesive strength. It is widely used in various industrial and medical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of allyl 2-cyanoacrylate typically involves the esterification of cyanoacetic acid with allyl alcohol, followed by the condensation of the resulting ester with formaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the cyanoacrylate monomer .

Industrial Production Methods: Industrial production of this compound involves a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes the careful control of temperature and pH to prevent premature polymerization and to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Polymerization: Initiated by moisture or weak bases.

    Crosslinking: Typically requires elevated temperatures and may involve radical initiators.

Major Products:

    Polymerization: Forms poly(this compound), a strong adhesive polymer.

    Crosslinking: Results in a thermally stable, crosslinked polymer network.

Mechanism of Action

Polymerization Mechanism: Allyl 2-cyanoacrylate polymerizes through an anionic mechanism initiated by moisture. The cyano and ester groups in the molecule facilitate rapid polymerization, forming a strong adhesive bond .

Crosslinking Mechanism: The allyl group allows for additional crosslinking reactions at elevated temperatures, resulting in a thermally stable polymer network. This crosslinking enhances the adhesive’s resistance to heat and mechanical stress .

Comparison with Similar Compounds

  • Methyl 2-cyanoacrylate
  • Ethyl 2-cyanoacrylate
  • Butyl 2-cyanoacrylate
  • Octyl 2-cyanoacrylate

Comparison:

This compound stands out due to its unique combination of rapid polymerization, thermal stability, and strong adhesive properties, making it a versatile compound for various applications.

Properties

IUPAC Name

prop-2-enyl 2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-3-4-10-7(9)6(2)5-8/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCZEZQMUWEPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30209-88-2
Record name 2-Propenoic acid, 2-cyano-, 2-propen-1-yl ester, homopolymer
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DSSTOX Substance ID

DTXSID5064625
Record name Allyl 2-cyanoacrylate
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Molecular Weight

137.14 g/mol
Source PubChem
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CAS No.

7324-02-9
Record name 2-Propen-1-yl 2-cyano-2-propenoate
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Record name Allyl 2-cyanoacrylate
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Record name 2-Propenoic acid, 2-cyano-, 2-propen-1-yl ester
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Record name Allyl 2-cyanoacrylate
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Record name Allyl 2-cyanoacrylate
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Record name Allyl 2-cyanoacrylate
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Synthesis routes and methods I

Procedure details

The copolymer of allyl methacrylate and methacrylate was prepared by placing 5 grams of allyl methacrylate, 95 grams of methyl methacrylate, 300 milliliters of methylene chloride, and 1.0 gram of isopropyl peroxydicarbonate in a 28 ounce round bottle. The bottle was sealed. The bottle was then heated at 50 degrees Centigrade in a water bath for 18 hours. The bottle was then removed from the water bath, and the polymer isolated by extraction with methanol to precipitate polymer. The polymer was then dried under vacuum. Thereafter, the molecular weight was determined by inherent viscosity in methylene chloride versus poly(methyl methacrylate), and was found to be in excess of 500,000.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Name
isopropyl peroxydicarbonate
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of MTS (5.5 x 10-3 g) in dry THF (10.0 ml) was added (D2.1) (3.0 g), AM (0.11 ml) and TBAF (2 μl of 1M THF solution). The mixture warmed up and was stirred overnight at room temperature. 50 ppm Irganox 1010 antioxidant was added to the very viscous clear solution, which was cast into a polyester tray in a stream of nitrogen. The last traces of THF were removed by heating in a vacuum oven at 60° for 4 hours.
Name
Quantity
2 μL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
polyester
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reactant
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3 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The dimer of allyl methacrylate, which was prepared according to Example 1, was added in the amount of 3 wt.-% (based on to the entire mixture) to the mixture containing 90 wt.-% N-vinylpyrrolidone and 10 wt.-% dodecyl methacrylate. The mixture was polymerized in a polypropylene mold at 60° C. for 16 h in the presence of 0.4 wt.-% azobisisobutyronitrile. The resulting gel contained, after swelling with water, 76 wt.-% water at G=0.048 MPa. The soluble extractable portion was 2%.
Quantity
0 (± 1) mol
Type
reactant
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Name
polypropylene
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Synthesis routes and methods IV

Procedure details

The dimer of allyl methacrylate, which was prepared according to Example 1, was added to the mixture containing 80 wt.-% N-vinylpyrrolidone and 20 wt.-% tert-butyl methacrylate in the amount of 1 wt.-% on the whole mixture. The mixture was polymerized in a polypropylene mold at 60° C. for 16 h in the presence of 0.4 wt.-% azobisisobutyronitrile. The resulting gel contained, after swelling with water, 67 wt.-% water at G=0.529 MPa.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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